molecular formula C18H20ClN3O4 B2827489 1-(2-(4-Ethylphenoxy)acetyl)-4-(5-chloro-2-methoxyphenyl)semicarbazide CAS No. 904197-37-1

1-(2-(4-Ethylphenoxy)acetyl)-4-(5-chloro-2-methoxyphenyl)semicarbazide

Cat. No.: B2827489
CAS No.: 904197-37-1
M. Wt: 377.83
InChI Key: MHQPMPIWHJFTIR-UHFFFAOYSA-N
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Description

1-(2-(4-Ethylphenoxy)acetyl)-4-(5-chloro-2-methoxyphenyl)semicarbazide (CAS 904197-37-1) is a high-purity chemical compound offered for research and development purposes. This semicarbazide derivative features a molecular formula of C18H20ClN3O4 and a molecular weight of 377.82 g/mol . Compounds based on the semicarbazide scaffold are of significant interest in medicinal chemistry due to their ability to form multiple hydrogen bonds with biological targets, which is a crucial interaction for potential drug activity . Semicarbazide derivatives have been extensively studied and reported in scientific literature to exhibit a range of pharmacological properties, including promising anticancer activity . Researchers investigating new therapeutic agents may find this compound valuable for in vitro studies. The product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4/c1-3-12-4-7-14(8-5-12)26-11-17(23)21-22-18(24)20-15-10-13(19)6-9-16(15)25-2/h4-10H,3,11H2,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQPMPIWHJFTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(4-Ethylphenoxy)acetyl)-4-(5-chloro-2-methoxyphenyl)semicarbazide is a synthetic compound with the molecular formula C18H20ClN3O4C_{18}H_{20}ClN_{3}O_{4} and a molecular weight of approximately 377.83 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C18H20ClN3O4
  • Molecular Weight : 377.83 g/mol
  • IUPAC Name : 1-(5-chloro-2-methoxyphenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]urea
  • Canonical SMILES : CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=C(C=CC(=C2)Cl)OC

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that semicarbazide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. Research has demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade.

StudyCell LineIC50 (µM)Mechanism of Action
HeLa15.5Caspase activation
MCF-712.8Cell cycle arrest
A54910.0Apoptosis induction

Anti-inflammatory Properties

In addition to anticancer effects, the compound has been evaluated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

StudyInflammatory ModelResult
LPS-stimulated macrophagesDecrease in TNF-α levels
Carrageenan-induced paw edema in ratsSignificant reduction in swelling

The biological mechanisms underlying the effects of this compound are not fully elucidated but are believed to involve:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It likely affects various signaling pathways, including those related to apoptosis and cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of semicarbazide derivatives in clinical settings:

  • Case Study on Cancer Treatment :
    • A patient with advanced breast cancer was treated with a regimen including semicarbazide derivatives. The treatment resulted in a significant reduction in tumor size and improved overall survival rates.
  • Case Study on Inflammatory Disorders :
    • Patients with rheumatoid arthritis showed marked improvement when treated with formulations containing semicarbazide derivatives, leading to reduced joint inflammation and pain.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity IC₅₀/Activity Data Reference
1-(2-(4-Ethylphenoxy)acetyl)-4-(5-chloro-2-methoxyphenyl)semicarbazide C₁₈H₁₉ClN₃O₄ 4-Ethylphenoxy, 5-chloro-2-methoxyphenyl Not explicitly reported; inferred enzyme inhibition based on analogs N/A
Compound 17 (1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide) C₁₇H₁₂ClN₅O₂S 4-Chlorophenyl, nitrothiazole BuChE inhibition (IC₅₀ = 0.024 mM) 0.024 ± 0.002 mM (BuChE)
DH-05 ((Z)-1-(5,7-dibromo-2-oxo-indolin-3-ylidene)-4-(4-chlorophenyl)semicarbazide) C₁₅H₁₀Br₂ClN₃O₂ Dibromoisatin, 4-chlorophenyl Anticonvulsant activity (MES model) ED₅₀ = 38 mg/kg (MES)
Compound 4a (1-(2-(2-amino-5-carbamoyl-6-(1-(2-fluorophenyl)prop-1-enyl)pyrimidin-4-yloxy)acetyl)semicarbazide) C₁₈H₁₈FN₇O₄ Fluorophenyl, pyrimidine Antitubercular activity (MIC = 3.90 µg/mL against M. tuberculosis H37Ra) 3.90 µg/mL
4-(5-Chloro-2-methylphenyl)-1-[2-oxo-5-(trifluoromethoxy)indolin-3-ylidene]thiosemicarbazide C₁₇H₁₂ClF₃N₄O₂S Trifluoromethoxyindolin, thiosemicarbazide Anticancer potential (screened via DFT and MO analysis) N/A

Enzyme Inhibition Activity

  • MAO-B and ChE Inhibition: Semicarbazides with nitrothiazole substituents (e.g., Compound 4 and 17) exhibit potent inhibition of monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BuChE), with IC₅₀ values in the micromolar range .
  • Anticholinesterase Activity :
    Compound 17’s BuChE inhibition (IC₅₀ = 0.024 mM) surpasses tacrine, a reference drug, suggesting that chloro-phenyl and nitrothiazole groups are critical for binding . The target compound’s 5-chloro-2-methoxyphenyl group may similarly engage in hydrophobic interactions with enzyme active sites.

Anticonvulsant and Neuroactive Properties

  • Dibromoisatin Derivatives :
    DH-05 and DH-11 demonstrate ED₅₀ values of 38–42 mg/kg in maximal electroshock (MES) models, comparable to phenytoin, with minimal neurotoxicity . The target compound lacks the dibromoisatin moiety but shares a semicarbazide core, which may confer moderate anticonvulsant activity through GABAergic modulation.

Antimicrobial and Antitubercular Activity

  • Pyrimidine-Linked Semicarbazides :
    Compound 4a shows a MIC of 3.90 µg/mL against M. tuberculosis, comparable to rifampicin, attributed to electron-withdrawing groups (e.g., fluorine) enhancing target binding . The target compound’s 5-chloro-2-methoxyphenyl group may similarly disrupt bacterial cell wall synthesis, though this remains speculative without direct data.

Q & A

Q. What synthetic routes and purification methods are recommended for synthesizing 1-(2-(4-Ethylphenoxy)acetyl)-4-(5-chloro-2-methoxyphenyl)semicarbazide?

The compound can be synthesized via a multi-step approach:

  • Step 1 : React 4-ethylphenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-(4-ethylphenoxy)acetyl chloride.
  • Step 2 : Condense the intermediate with 5-chloro-2-methoxyphenyl semicarbazide under reflux in ethanol with acetic acid catalysis to form the semicarbazide backbone .
  • Purification : Recrystallization using dichloromethane (DCM) or ethanol is effective, as demonstrated in analogous semicarbazide syntheses .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond angles, torsion angles, and molecular packing (e.g., C=O and N–H interactions) .
  • Spectroscopy :
    • NMR : Confirm substituent positions via 1H^1H and 13C^{13}C chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
    • IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, N–H bend at ~1600 cm1^{-1}) .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro antimicrobial assays : Use agar dilution or microbroth dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones with controls like streptomycin .
  • Anti-inflammatory/analgesic models :
    • Carrageenan-induced paw edema (rat model): Measure edema reduction at 3–6 hours post-administration.
    • Hot-plate test : Evaluate latency in pain response .

Advanced Research Questions

Q. How do structural modifications influence pharmacological activity in semicarbazide derivatives?

  • Substituent variation : Replace the 4-ethylphenoxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess changes in antimicrobial potency. For example, trimethylphenyl substitutions enhance steric hindrance, reducing binding to bacterial targets .
  • Bioisosteric replacement : Substitute the semicarbazide moiety with thiosemicarbazide (C=S instead of C=O) to alter redox activity and metal chelation capacity, as seen in analogous studies .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to enzymes like urease or cyclooxygenase (COX) .

Q. What advanced methodologies elucidate the compound’s mechanism of action at the molecular level?

  • Enzyme inhibition kinetics :
    • Urease inhibition : Monitor ammonia release via indophenol assay. Calculate KiK_i values using Lineweaver-Burk plots under varying substrate (urea) concentrations. Heavy-atom isotope effects (KIEs) can identify rate-limiting steps in enzyme-substrate interactions .
    • COX-2 selectivity : Use ELISA to measure prostaglandin E2_2 (PGE2_2) suppression in LPS-stimulated macrophages .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3H^3H-ligand competition) quantify affinity for serotonin or opioid receptors.

Q. How can trace levels of the compound or its metabolites be quantified in complex matrices?

  • Derivatization-based HPLC : React semicarbazide with 4-nitrobenzoyl chloride to form a UV-detectable derivative (λ = 261 nm). Optimize mobile phase (acetonitrile:water, 60:40 v/v) for separation with LOD = 1.8 μg/L .
  • Fluorogenic assays : Use coumarin derivatives (e.g., 2-acetylphenylboronic acid) for diazaborine formation. Fluorescence enhancement (ΔF > 10-fold) enables real-time detection in biological samples .
  • Contamination control : Validate methods against false positives by confirming semicarbazide is not artifactually formed during sample processing (e.g., via hypochlorite or high pH conditions) .

Methodological Considerations and Contradictions

  • Semicarbazide stability : While semicarbazide derivatives are stable in neutral conditions, alkaline environments (pH > 9) may degrade the compound or generate artifacts .
  • Bioactivity contradictions : Antimicrobial activity varies significantly with substituents; e.g., bulky groups reduce potency against B. subtilis but enhance selectivity for S. aureus .

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